2-(1H-pyrazol-1-yl)benzenecarbaldehyde oxime
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Overview
Description
2-(1H-Pyrazol-1-yl)benzaldehyde oxime is an organic compound with the molecular formula C10H9N3O It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime typically involves the reaction of 2-(1H-Pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)benzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the oxime group, making it less reactive in certain chemical reactions.
4-(1H-Pyrazol-1-yl)benzaldehyde: The pyrazole ring is attached at a different position on the benzaldehyde ring, leading to different reactivity and biological activity.
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a methyl group, which can influence its chemical and biological properties.
Uniqueness
2-(1H-Pyrazol-1-yl)benzaldehyde oxime is unique due to the presence of both the oxime and pyrazole functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
(NZ)-N-[(2-pyrazol-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-4-1-2-5-10(9)13-7-3-6-11-13/h1-8,14H/b12-8- |
InChI Key |
MWWOVHKZIWVRCY-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)N2C=CC=N2 |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)N2C=CC=N2 |
Origin of Product |
United States |
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